2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family It features a hydroxyl group and an aldehyde group attached to a dihydroindene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a catalytic system combining rhodium (I) complexes and ligands to facilitate the cycloaddition reactions . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-Hydroxy-2,3-dihydro-1H-indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable the compound to form hydrogen bonds and participate in redox reactions, influencing biological processes. Its effects are mediated through the modulation of enzyme activities and signaling pathways, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione (Ninhydrin): Contains two hydroxyl groups and is used in amino acid analysis.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Features a carboxylate ester group and is used in organic synthesis.
Uniqueness: 2-Hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in multiple research domains.
Properties
CAS No. |
850873-85-7 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-hydroxy-1,3-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,7,12H,5-6H2 |
InChI Key |
OZDMELSTGUXTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.